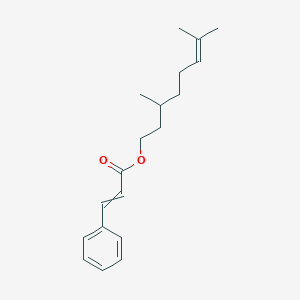
Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium: is an organometallic compound that features a chromium atom coordinated to three carbonyl groups and an N-methylaniline ligand. This compound is part of the broader class of transition metal carbonyl complexes, which are known for their unique electronic properties and applications in catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium typically involves the reaction of chromium hexacarbonyl with N-methylaniline under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of carbonyl ligands with the N-methylaniline ligand.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using phosphines, amines, or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while reduction could produce chromium(II) complexes.
Applications De Recherche Scientifique
Chemistry: Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium is used as a catalyst in various organic synthesis reactions. Its unique electronic properties make it suitable for facilitating reactions such as hydrogenation, hydroformylation, and polymerization.
Biology and Medicine: While not extensively studied in biological contexts, similar chromium complexes have shown potential in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors.
Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes. Its ability to facilitate specific reactions makes it valuable in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium exerts its effects involves the coordination of the chromium center to the carbonyl and N-methylaniline ligands. This coordination alters the electronic properties of the chromium atom, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the chromium center.
Comparaison Avec Des Composés Similaires
- Tricarbonyl((1,2,3,4,5,6-eta)-hexamethylbenzene)chromium
- Tricarbonyl((1,2,3,4,5,6-eta)-benzenemethanol)chromium
- Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium
Uniqueness: Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium is unique due to the presence of the N-methylaniline ligand, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and suitability for specific catalytic applications.
Propriétés
IUPAC Name |
carbon monoxide;chromium;N-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.3CO.Cr/c1-8-7-5-3-2-4-6-7;3*1-2;/h2-6,8H,1H3;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVGHQDPBKJOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9CrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12241-41-7 |
Source


|
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-N-methylbenzenamine]chromium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12241-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricarbonyl((1,2,3,4,5,6-eta)-N-methylaniline)chromium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012241417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-N-methylaniline]chromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














